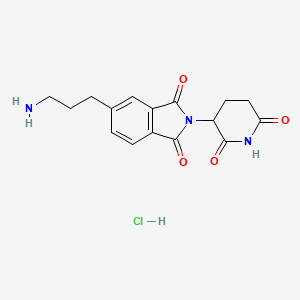

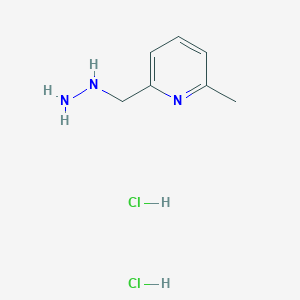

5-(3-Aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride, also known as DPI, is a potent and selective inhibitor of protein kinase C (PKC). DPI is a synthetic compound that has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and cardiovascular diseases.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Research has delved into the synthesis of N-aminoimides related to the chemical structure , exploring their molecular and crystal structures. For example, Struga et al. (2007) synthesized two new N-aminoimides and analyzed their noncentrosymmetric crystals and hydrogen bonding patterns, which contribute to understanding their molecular interactions and potential applications in material science (Struga et al., 2007).

Antimicrobial and Anticancer Activities

Several studies have focused on synthesizing derivatives of isoindole-1,3-dione to test their antimicrobial and anticancer properties. Ahmed et al. (2006) conducted synthetic studies to create alkoxy isoindole-1,3-diones and tested their antibacterial activities, demonstrating the potential of these compounds in developing new chemotherapeutic agents (Ahmed et al., 2006). Furthermore, Kumar et al. (2015) synthesized acridine cyclic imide hybrid molecules and evaluated their anticancer activity, highlighting the promising application of these compounds in cancer therapy (Kumar et al., 2015).

Anti-Psoriasis Agents

Research into the synthesis of thalidomide derivatives, such as those by Tang et al. (2018), aims at finding effective anti-psoriasis agents. Their study found that certain thalidomide derivatives exhibited improved inhibitory activities on TNF-α and IL-6 expression, indicating their potential as novel anti-psoriasis treatments (Tang et al., 2018).

Novel Synthesis Methods

Innovative synthesis methods for derivatives of isoindole-1,3-dione have also been explored. For instance, Tan et al. (2016) developed a new synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This method provides a basis for producing a variety of derivatives with potential applications in pharmaceuticals and materials science (Tan et al., 2016).

Antimicrobial Evaluation

Jat et al. (2006) synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives and evaluated their antimicrobial activities, underscoring the relevance of such compounds in developing new antimicrobial agents (Jat et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of Thalidomide-4-C3-NH2 (hydrochloride) is cereblon (CRBN) . Cereblon is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide-4-C3-NH2 (hydrochloride) to cereblon induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

Thalidomide-4-C3-NH2 (hydrochloride) interacts with its target, cereblon, by binding to it . This binding induces the recruitment of non-native substrates to CRL4 CRBN . The recruited substrates are then ubiquitinated, marking them for degradation . This process is part of the intracellular ubiquitin-proteasome system, which selectively degrades target proteins .

Biochemical Pathways

The biochemical pathway affected by Thalidomide-4-C3-NH2 (hydrochloride) involves the ubiquitin-proteasome system . By binding to cereblon, Thalidomide-4-C3-NH2 (hydrochloride) influences the recruitment of non-native substrates to CRL4 CRBN . The subsequent ubiquitination of these substrates leads to their degradation . This process can affect various downstream effects, depending on the specific substrates involved.

Result of Action

The molecular and cellular effects of Thalidomide-4-C3-NH2 (hydrochloride)'s action involve the degradation of specific proteins . By binding to cereblon and inducing the recruitment of non-native substrates, Thalidomide-4-C3-NH2 (hydrochloride) leads to the ubiquitination and subsequent degradation of these substrates . This can result in various effects, depending on the specific proteins that are degraded.

Propiedades

IUPAC Name |

5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4.ClH/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21;/h3-4,8,12H,1-2,5-7,17H2,(H,18,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFJERMPPMWSPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B2473063.png)

![2-[(2,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2473065.png)

![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2473071.png)

![{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B2473072.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2473074.png)

![N-(4-bromophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2473079.png)

![2-[4-Methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2473083.png)

![4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2473084.png)

![5,10,15,20,25,30,35-Heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;propan-1-ol](/img/structure/B2473086.png)